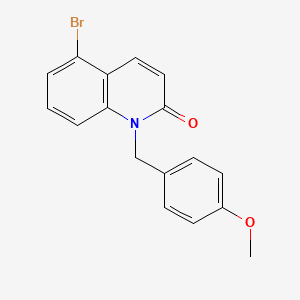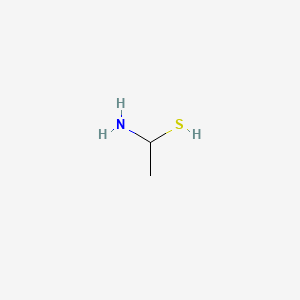![molecular formula C10H7N5O2 B8698708 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 825615-90-5](/img/structure/B8698708.png)
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyrazole and a benzimidazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-3-pyrazolecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in the presence of hydrogen gas.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzimidazole
- 2-(4-Amino-1H-pyrazol-3-yl)-1H-benzimidazole
- 2-(4-Chloro-1H-pyrazol-3-yl)-1H-benzimidazole
Uniqueness
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a fused pyrazole-benzimidazole structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs.
Propiedades
Número CAS |
825615-90-5 |
|---|---|
Fórmula molecular |
C10H7N5O2 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
2-(4-nitro-1H-pyrazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7N5O2/c16-15(17)8-5-11-14-9(8)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,11,14)(H,12,13) |
Clave InChI |
HRJFDNPIEGQPBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[18F]AZD4694 Precursor](/img/structure/B8698694.png)




